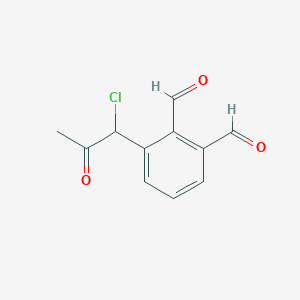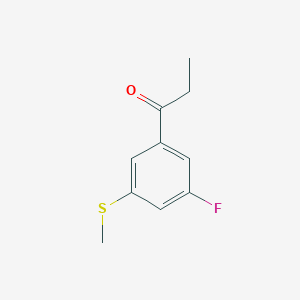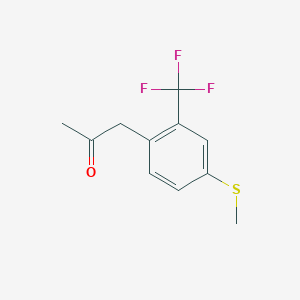
4-Aminopyridine-2,6-dicarboxylic acid hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminopyridine-2,6-dicarboxylic acid hydrochloride is a chemical compound with the molecular formula C7H6N2O4·HCl. It is a derivative of pyridine, characterized by the presence of amino and carboxylic acid functional groups at the 4, 2, and 6 positions of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminopyridine-2,6-dicarboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with pyridine-2,6-dicarboxylic acid.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for 4-Aminopyridine-2,6-dicarboxylic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Aminopyridine-2,6-dicarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated products.
Aplicaciones Científicas De Investigación
4-Aminopyridine-2,6-dicarboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in neurological disorders.
Industry: Utilized in the development of advanced materials and catalysts
Mecanismo De Acción
The mechanism of action of 4-Aminopyridine-2,6-dicarboxylic acid hydrochloride involves the inhibition of voltage-gated potassium channels. This inhibition prolongs action potentials and enhances the release of neurotransmitters, thereby facilitating improved neuronal signaling. The compound’s molecular targets include specific potassium channels, and its pathways involve the modulation of synaptic transmission .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxypyridine-2,6-dicarboxylic acid
- 4-Nitropyridine-2,6-dicarboxylic acid
- 4-Bromopyridine-2,6-dicarboxylic acid
- Pyridine-2,6-dicarboxylic acid
Uniqueness
4-Aminopyridine-2,6-dicarboxylic acid hydrochloride is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Its ability to inhibit voltage-gated potassium channels sets it apart from other similar compounds, making it a valuable tool in neurological research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C7H7ClN2O4 |
|---|---|
Peso molecular |
218.59 g/mol |
Nombre IUPAC |
4-aminopyridine-2,6-dicarboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H6N2O4.ClH/c8-3-1-4(6(10)11)9-5(2-3)7(12)13;/h1-2H,(H2,8,9)(H,10,11)(H,12,13);1H |
Clave InChI |
FIPOBYFIWFGDGR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C(=O)O)C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,8-(hydroxymethyl)-2,6-dioxo-,1,1-dimethylethyl ester,(5S,8S)-](/img/structure/B14044231.png)

![1-(4-Aminopiperidin-1-YL)-2-((1R,3R,4''S,5R,5'S,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-YL)ethan-1-one](/img/structure/B14044252.png)
![(2R,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid HCl](/img/structure/B14044253.png)



![(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B14044274.png)

![2-[(2S,3R,4R,5S,6R)-6-[[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one](/img/structure/B14044281.png)

![(1R,4S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B14044286.png)


